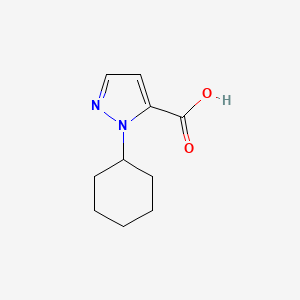

2-Cyclohexylpyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govniscpr.res.in Its structural versatility allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with distinct properties. mdpi.com Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. nih.govunipr.it The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other molecular interactions contribute to its prevalence in drug discovery and development. researchgate.net

The arrangement of the nitrogen atoms in the pyrazole ring influences its electronic properties and reactivity. The nitrogen at position 1 is typically unreactive towards electrophiles unless deprotonated, while the nitrogen at position 2 possesses a non-Hückel lone pair of electrons, making it more susceptible to electrophilic attack. organic-chemistry.org This differential reactivity is a key factor in the synthesis of specifically substituted pyrazole derivatives.

Historical Context of Pyrazole-3-carboxylic Acid Research

The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr first coining the term "pyrazole" in 1883. mdpi.com Early research focused on the fundamental synthesis and characterization of the pyrazole ring. The synthesis of pyrazole-3-carboxylic acids and their esters has been a subject of investigation for over a century, with numerous methods developed for their preparation. rsc.org

One of the classical and most common methods for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole ring, has been a significant area of study. Research into pyrazole-3-carboxylic acid derivatives gained momentum with the discovery of their potential as versatile intermediates for the synthesis of more complex heterocyclic systems and as pharmacologically active agents themselves.

Current Research Landscape and Gaps in Understanding 2-Cyclohexylpyrazole-3-carboxylic Acid

The current research landscape for pyrazole derivatives is vibrant and expansive, with thousands of new compounds being synthesized and evaluated for various applications each year. A significant portion of this research is directed towards the development of new therapeutic agents. mdpi.com

However, a thorough review of the scientific literature reveals a notable gap in the specific investigation of this compound. While numerous studies focus on pyrazole-3-carboxylic acids with aryl or smaller alkyl substituents at the N2 position, dedicated research on the N-cyclohexyl variant is conspicuously limited. This lack of focused investigation means that the specific physicochemical properties, biological activities, and potential applications of this compound remain largely unexplored. For instance, one study on discoidin domain receptor 1 (DDR1) inhibitors noted that replacing a trifluoromethyl-substituted phenyl group with a cyclohexyl group significantly reduced the inhibitory activity, suggesting that the bulky, non-aromatic nature of the cyclohexyl group can have a profound impact on biological interactions. mdpi.com

The primary gaps in understanding this specific compound include:

Detailed Synthesis and Characterization: While general methods for N-substituted pyrazole-3-carboxylic acid synthesis exist, optimized and scalable synthetic routes specifically for the 2-cyclohexyl derivative have not been reported. Comprehensive characterization of its spectral and physical properties is also lacking.

Biological Activity Profile: The biological activity of this compound is largely unknown. There is a need for systematic screening to determine its potential as an anti-inflammatory, antimicrobial, anticancer, or other bioactive agent.

Structure-Activity Relationships (SAR): Without a focused research program, the structure-activity relationships for this particular scaffold are completely undefined. Understanding how modifications to the cyclohexyl or carboxylic acid moieties affect its properties is crucial for any rational design of new derivatives.

Scope and Objectives of Academic Investigations on this compound

Given the aforementioned gaps, academic investigations into this compound would likely encompass a foundational and exploratory scope. The primary objectives of such research would be to:

Develop Efficient Synthetic Methodologies: The initial goal would be to establish a reliable and high-yielding synthesis of this compound. This would involve exploring different synthetic strategies and optimizing reaction conditions.

Thorough Physicochemical Characterization: A comprehensive analysis of the compound's properties, including its solubility, stability, and spectroscopic data (NMR, IR, Mass Spectrometry), would be essential for its fundamental understanding.

Broad Biological Screening: A key objective would be to conduct a wide range of in vitro biological assays to identify any potential therapeutic activities. This would include screening against various cell lines (e.g., cancer cells), bacterial and fungal strains, and key enzymes involved in inflammatory pathways.

Elucidation of Structure-Activity Relationships: Subsequent research would aim to synthesize a series of derivatives by modifying the cyclohexyl ring (e.g., introducing substituents) and the carboxylic acid group (e.g., forming esters or amides). The biological evaluation of these derivatives would help in establishing initial structure-activity relationships, guiding the design of more potent and selective compounds.

The following table outlines the key areas of academic investigation and their specific objectives:

| Research Area | Specific Objectives |

| Synthetic Chemistry | - To develop a regioselective and scalable synthesis. - To explore the reactivity of the carboxylic acid group for derivatization. |

| Medicinal Chemistry | - To conduct broad-spectrum biological screening. - To identify potential molecular targets. - To establish preliminary structure-activity relationships. |

| Computational Chemistry | - To perform molecular modeling studies to predict binding modes with potential targets. - To calculate key physicochemical properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQDIUNKOKZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 Cyclohexylpyrazole 3 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Cyclohexylpyrazole-3-carboxylic acid, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to deshielding and hydrogen bonding. orgchemboulder.comlibretexts.org The protons on the pyrazole (B372694) ring are anticipated to appear as distinct signals in the aromatic region. The proton at the C5 position would likely be the most downfield of the ring protons, while the C4 proton would appear further upfield. The cyclohexyl group will exhibit a complex series of multiplets in the aliphatic region (typically 1-2 ppm), corresponding to its axial and equatorial protons. The proton on the carbon attached to the pyrazole nitrogen will be the most deshielded of the cyclohexyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbons of the pyrazole ring will have distinct chemical shifts, and the carbons of the cyclohexyl group will appear in the aliphatic region of the spectrum. thieme-connect.de

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Pyrazole Ring-H | ~7.0 - 8.5 (doublets) | ~110 - 150 |

| Cyclohexyl-H (N-CH) | ~4.0 - 4.5 (multiplet) | ~55 - 65 |

| Cyclohexyl-H (other) | ~1.0 - 2.5 (multiplets) | ~25 - 35 |

Note: The exact chemical shifts are dependent on the solvent and concentration.

¹⁹F NMR Spectroscopy: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. nih.gov This technique is highly sensitive and provides information about the chemical environment of each fluorine atom. For instance, in a derivative containing a trifluoromethyl (–CF₃) group, a sharp singlet would be observed in the ¹⁹F NMR spectrum. mdpi.comdovepress.com The chemical shift of this signal can provide insights into the electronic environment of the trifluoromethyl group. nih.gov The utility of benchtop ¹⁹F NMR spectroscopy has been highlighted for its ability to allow real-time quantification of reaction progress and the identification of fluorinated species in crude reaction mixtures. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. niscpr.res.in For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. orgchemboulder.com Other characteristic absorptions include C–H stretching vibrations of the cyclohexyl and pyrazole moieties just below 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. niscpr.res.in

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O–H stretch (hydrogen-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1690 - 1760 (strong) |

| Pyrazole Ring | C=N, C=C stretch | 1400 - 1600 |

| Carboxylic Acid | C–O stretch | 1210 - 1320 |

| Carboxylic Acid | O–H bend | 910 - 950 (broad) |

| Cyclohexyl/Pyrazole | C–H stretch | ~2850 - 3100 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern. researchgate.net For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). libretexts.org Another significant fragmentation pattern would likely involve the cyclohexyl ring, which can undergo cleavage to lose alkyl fragments. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments, further confirming its identity. researchgate.net

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₀H₁₄N₂O₂), a close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 61.84 |

| Hydrogen (H) | 7.27 |

| Nitrogen (N) | 14.42 |

| Oxygen (O) | 16.47 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the specific crystal structure of this compound is not detailed in the provided context, studies on related pyrazole derivatives reveal common structural motifs. spast.orgresearchgate.net The pyrazole ring is typically found to be planar. spast.org In the solid state, derivatives of pyrazole carboxylic acids often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O–H···O hydrogen bonds. cambridge.org This dimerization is a common feature of carboxylic acids. The packing of the molecules in the crystal lattice is further stabilized by other intermolecular interactions, such as C–H···N or C–H···F hydrogen bonds in fluorinated derivatives. cambridge.org Crystallographic analysis also reveals the conformation of the cyclohexyl ring, which typically adopts a stable chair conformation, and its orientation relative to the pyrazole ring. researchgate.net

Conformational Studies and Isomerism in Pyrazole Carboxylic Acid Systems

The conformation of the molecule is established by the rotational degree of freedom around the N–C bond connecting the pyrazole and the substituent ring. cambridge.org The interplay of steric hindrance between the cyclohexyl group and the substituents on the pyrazole ring, along with potential intramolecular interactions, will determine the most stable conformation. In similar systems, such as 1-phenyl-pyrazole derivatives, the phenyl ring is often twisted with respect to the pyrazole ring to minimize steric repulsion. cambridge.orgmdpi.com A similar twisted conformation would be expected for the cyclohexyl derivative.

Furthermore, the carboxylic acid group can exhibit rotational isomerism around the C–C bond connecting it to the pyrazole ring. However, intramolecular hydrogen bonding or crystal packing forces in the solid state may lock it into a specific orientation. nih.gov The study of these conformational preferences is crucial as they can significantly influence the molecule's ability to interact with biological targets. bohrium.com

Reactivity Profiles and Mechanistic Studies of 2 Cyclohexylpyrazole 3 Carboxylic Acid Derivatives

Nucleophilic Acyl Substitution Reactions

The carboxylic acid functional group at the C3 position of the pyrazole (B372694) ring is a key site for nucleophilic acyl substitution. While the carboxylic acid itself can react, it is often converted into a more reactive derivative, such as an acyl chloride, to facilitate reactions with a wider range of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond.

The transformation of pyrazole-3-carboxylic acids into their corresponding acid chlorides is a standard procedure, commonly achieved by treatment with thionyl chloride (SOCl₂). These resulting pyrazole-3-carbonyl chlorides are stable yet highly reactive intermediates. They readily react with various nucleophiles, such as alcohols (alcoholysis) and amines (aminolysis), to yield esters and amides, respectively. researchgate.net For instance, the reaction of a pyrazole-3-carbonyl chloride with an alcohol produces the corresponding ester, while reaction with an amine yields an amide.

The reactivity of these acyl derivatives can be tuned. N-acyl pyrazoles exhibit modest intrinsic reactivity towards nucleophilic attack, but this can be enhanced by the introduction of electron-withdrawing substituents on the pyrazole ring, which improves the leaving group ability of the pyrazole moiety.

Below is a table summarizing typical nucleophilic acyl substitution reactions starting from a generic pyrazole-3-carbonyl chloride, which is directly analogous to the derivative of 2-cyclohexylpyrazole-3-carboxylic acid.

| Reactant (Nucleophile) | Product Class | General Reaction Conditions |

|---|---|---|

| Methanol | Methyl Ester | Reaction with pyrazole-3-carbonyl chloride in a suitable solvent. |

| Ethanol | Ethyl Ester | Reaction with pyrazole-3-carbonyl chloride, often in the presence of a non-nucleophilic base. |

| Ammonia (B1221849) | Primary Amide | Addition of aqueous or gaseous ammonia to the pyrazole-3-carbonyl chloride solution. |

| Primary Amine (e.g., Methylamine) | Secondary Amide | Reaction with the amine in a solvent like dichloromethane, often with a base like triethylamine (B128534) to neutralize HCl byproduct. |

| Secondary Amine (e.g., Dimethylamine) | Tertiary Amide | Similar conditions to primary amines, reacting the pyrazole-3-carbonyl chloride with the secondary amine. |

Electrophilic Addition Reactions on Dienic Systems within Related Carboxylic Acids

The pyrazole ring is a 6π-electron heteroaromatic system. chemicalbook.com Due to this aromaticity, it does not typically undergo electrophilic addition reactions, as this would lead to a loss of aromatic stabilization. Instead, pyrazoles react with electrophiles via electrophilic aromatic substitution. chemicalbook.comnumberanalytics.com Electron density calculations reveal that the C4 position of the pyrazole ring has the highest electron density, making it the primary site for electrophilic attack. chemicalbook.comquora.com The C3 and C5 positions are comparatively electron-deficient. chemicalbook.comnih.gov

However, electrophilic addition can occur on non-aromatic portions of molecules containing a pyrazole ring. In studies involving norbornadiene-fused pyrazoles, electrophilic reagents like bromine add across the diene double bonds. rsc.orgrsc.org The pyrazole ring exerts significant influence on the reaction's outcome through neighboring group participation. This participation leads to the formation of a bridged pyrazolium (B1228807) ion intermediate, which controls the regio- and stereoselectivity of the reaction, resulting in skeletally rearranged products. rsc.orgrsc.org This demonstrates that while the pyrazole ring itself resists addition, it can actively direct the reactivity of adjacent dienic systems.

Cycloaddition Reactions (e.g., Diels-Alder Reaction for related diene carboxylic acids, [3+2]-Cycloaddition)

Cycloaddition reactions provide powerful methods for constructing cyclic compounds. The participation of pyrazole derivatives in these reactions is highly dependent on the nature of the pyrazole ring system.

Diels-Alder [4+2] Reaction: Aromatic pyrazoles are generally reluctant to act as dienes in Diels-Alder reactions because the required loss of aromaticity creates a high energy barrier. mdpi.com However, non-aromatic 4H-pyrazoles can function as dienes. The reactivity of 4H-pyrazoles is significantly enhanced by the presence of electron-withdrawing substituents, such as fluorine, at the C4 position. nih.govnih.gov This increased reactivity is attributed to destabilization of the diene by hyperconjugative antiaromaticity, making the cycloaddition reaction more favorable. nih.gov In some cases, alkylidene pyrazolones can participate in inverse-electron-demand Diels-Alder reactions. researchgate.net

[3+2] Cycloaddition: The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of pyrazole chemistry, often being the primary method for synthesizing the pyrazole ring itself. mdpi.comacs.org This reaction involves a 1,3-dipole reacting with a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. semanticscholar.org For example, nitrile imines, often generated in situ, are common 1,3-dipoles that react with alkynes to produce substituted pyrazoles. acs.orgresearchgate.net This approach is highly versatile and allows for the synthesis of a wide variety of pyrazole derivatives, including those with carboxylic acid functionalities, by choosing appropriately substituted precursors. acs.org The reaction often proceeds with high regioselectivity. technion.ac.il

Decarboxylation Pathways for Carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. For heteroaromatic carboxylic acids like pyrazole-3-carboxylic acids, this transformation typically requires specific conditions, such as high temperatures or the presence of a catalyst.

One studied pathway is metal-facilitated decarboxylation. For instance, the decarboxylation of 3,5-pyrazole-dicarboxylic acid can be achieved using copper(II) in a pyridine-water solution. rsc.org Mechanistic studies suggest this process involves the elongation of the copper-oxygen bond of the carboxylate, which promotes the homolytic cleavage of the pyrazole-COO⁻ bond. rsc.org This generates reactive radicals and leads to the release of CO₂. rsc.org

Silver-catalyzed decarboxylation represents another pathway. Using a silver catalyst, various aliphatic carboxylic acids undergo decarboxylative bromination (the Hunsdiecker reaction) under mild conditions. researchgate.net Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids has also been demonstrated using catalysts like Ag₂CO₃ in the presence of an acid in DMSO. organic-chemistry.org These catalytic methods offer milder alternatives to harsh thermal decarboxylation and can exhibit high functional group tolerance. rsc.org

The general mechanism for the thermal decarboxylation of many carboxylic acids, particularly β-keto acids, proceeds through a cyclic, concerted transition state, forming an enol intermediate that tautomerizes. masterorganicchemistry.com While not directly analogous, the stability of the resulting carbanion or radical intermediate is a key factor in the decarboxylation of aromatic and heteroaromatic acids.

Theoretical Examination of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the structural, electronic, and reactive properties of pyrazole derivatives. eurasianjournals.comresearchgate.net These theoretical methods are used to elucidate reaction mechanisms, predict reactivity, and understand the stability of intermediates and transition states. researchgate.net

Nucleophilic Acyl Substitution: DFT calculations can model the energy profile of nucleophilic attack on the carbonyl carbon of pyrazole-3-carboxylic acid derivatives. These studies help in understanding the stability of the tetrahedral intermediate and the leaving group potential of the pyrazole moiety, which can be correlated with experimental reactivity trends.

Cycloaddition Reactions: The mechanisms of cycloaddition reactions have been extensively studied using computational methods. For Diels-Alder reactions involving 4H-pyrazoles, DFT calculations have quantified the destabilizing effect of hyperconjugative antiaromaticity and its role in accelerating the reaction. nih.govnih.gov For [3+2] cycloadditions, theoretical studies based on the Molecular Electron Density Theory (MEDT) help explain the regioselectivity by analyzing the electronic structure of the 1,3-dipole and the dipolarophile. semanticscholar.org DFT calculations have also been used to support proposed mechanisms for metal-catalyzed cyclizations leading to pyrazole formation. acs.org

Biological Activities and Structure Activity Relationship Sar Studies of Pyrazole 3 Carboxylic Acid Derivatives

Antimicrobial Activity Profiles (Antibacterial, Antifungal)

Derivatives of pyrazole-3-carboxylic acid have shown notable antimicrobial properties. Studies have demonstrated their efficacy against various bacterial and fungal strains, with the substituents on the pyrazole (B372694) ring playing a crucial role in their activity.

For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened for their activity against five bacterial and five fungal pathogens. nih.gov While many of the compounds exhibited inhibitory effects on both standard and clinical strains of Candida albicans, only a select few demonstrated inhibitory effects against Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.gov Structure-activity relationship (SAR) studies on C. albicans strains indicated that the position and charge of electronegative atoms, such as fluorine and oxygen, in the pyrazole substituents are critical for antifungal activity. nih.gov

In another study, pyrazole derivatives linked to a 2-cyclopropyl-1,8-naphthyridine core were synthesized and evaluated for their in vitro antimicrobial activity against Staphylococcus aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium). asianpubs.org Furthermore, some newly synthesized pyrazole derivatives containing thiazole (B1198619) scaffolds have shown good to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com The antimicrobial potential of pyrazole derivatives is often attributed to their ability to disrupt the bacterial cell wall. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans, Candida parapsilosis, Candida tropicalis, Candida glabrata | Inhibitory effects, particularly against C. albicans. Activity is dependent on the nature and position of electronegative substituents. | nih.gov |

| 1-(2-cyclopropyl- nih.govnih.gov-naphthyridine-3-carbonyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Staphylococcus aureus, E. coli | In vitro antimicrobial activity. | asianpubs.org |

| Pyrazole derivatives with thiazole scaffolds | Gram-positive and Gram-negative bacteria | Good to moderate antibacterial activity. | mdpi.com |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains and A. baumannii | Potent growth inhibitors, likely through disruption of the bacterial cell wall. | nih.gov |

Anti-inflammatory Activity and Cyclooxygenase (COX-1, COX-2) Inhibition Research

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and numerous pyrazole-3-carboxylic acid derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The selective inhibition of COX-2 over COX-1 is a key goal in the development of new anti-inflammatory agents to reduce gastrointestinal side effects.

Diarylheterocyclic inhibitors, a class that includes many pyrazole derivatives, have been developed as highly selective COX-2 inhibitors. nih.gov The mechanism of inhibition for these compounds is often complex, involving a three-step reversible binding process that differs between the COX-1 and COX-2 isoenzymes. nih.gov Amidation or esterification of the carboxylic acid group in some NSAIDs containing this moiety can convert non-selective COX inhibitors into COX-2 selective inhibitors. nih.gov

Antitumor and Cytotoxic Potential

Pyrazole derivatives are a significant class of compounds in the search for new anticancer agents, with many exhibiting potent cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization. nih.govnih.gov

One novel pyrazole-based derivative, referred to as P3C, demonstrated potent cytotoxicity against 27 human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in triple-negative breast cancer (TNBC) cell lines. nih.gov In vitro studies revealed that P3C induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases, which are key events in both the intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, P3C was found to disrupt microtubules, cause DNA fragmentation, and arrest the cell cycle in TNBC cells. nih.gov

Another pyrazole derivative, PTA-1, also showed potent cytotoxicity against a panel of cancer cell lines and was less toxic to non-cancerous human cells. nih.gov PTA-1 was found to induce apoptosis through phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in MDA-MB-231 TNBC cells, while also causing cell cycle arrest. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| P3C | 27 human cancer cell lines, including TNBC | Potent cytotoxicity, induction of ROS and apoptosis, microtubule disruption, cell cycle arrest. | nih.gov |

| PTA-1 | Various human cancer cell lines, including MDA-MB-231 (TNBC) | Potent and selective cytotoxicity, induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization. | nih.gov |

| Coumarin-3-carboxylic acid and its silver complexes | Human epithelial carcinoma cell lines (A-498 and Hep-G2) | Concentration-dependent cytotoxic effect, with hydroxylation and silver complexation enhancing activity. | nih.gov |

| Betulinic acid/trans-1,4-cyclohexyldiamine amide | HT29 colon adenocarcinoma cells | Excellent cytotoxicity (EC50 = 0.6 μM). | mdpi.com |

Modulatory Effects on Enzyme Systems (e.g., Serine Acetyltransferase, β-Lactamases)

The versatility of the pyrazole scaffold extends to the modulation of various enzyme systems. N-acyl pyrazoles have been identified as effective and tunable inhibitors of serine hydrolases. nih.gov The inhibitory activity of these compounds can be modulated by altering the acyl group and by introducing electron-withdrawing or electron-donating substituents on the pyrazole ring. nih.gov For example, N-acyl pyrazole ureas have been developed as potent and irreversible inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol hydrolase (MGLL). nih.gov Some pyrazole-based compounds have also been investigated as thrombin inhibitors with a serine-trapping mechanism of action. mdpi.comnih.gov

Additionally, the inhibition of serine O-acetyltransferase (SAT), a key enzyme in the biosynthesis of L-cysteine in bacteria, has been explored as a novel antibacterial target. acs.org

Design of Novel Biological Carriers (e.g., Nitric Oxide Donors)

The pyrazole-3-carboxylic acid framework can be functionalized to serve as a carrier for other biologically active molecules, such as nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological and pathophysiological processes. The development of NO donors allows for the controlled release of NO for therapeutic purposes. While specific examples involving 2-Cyclohexylpyrazole-3-carboxylic acid as an NO donor were not found, the general principle of using carboxylic acid derivatives for this purpose is established.

Exploration of Other Pharmacological Activities (e.g., Antipyretic, Antiviral, Anticonvulsant, Antihistaminic, Antidepressant)

The pyrazole nucleus is associated with a wide array of pharmacological activities beyond those previously mentioned. researchgate.netnih.gov Several pyrazole derivatives have been evaluated for their potential as anticonvulsant and antidepressant agents. minia.edu.egnih.govbohrium.com

In one study, substituted pyrazole derivatives were synthesized and evaluated for antidepressant activity using the tail suspension behavioral despair test and for anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice. minia.edu.egnih.gov Certain diacylhydrazine and pyrazolone (B3327878) derivatives demonstrated significant antidepressant and anticonvulsant effects, respectively. minia.edu.egnih.gov The broad spectrum of biological activities associated with the pyrazole scaffold underscores its importance in medicinal chemistry. researchgate.netnih.gov

Development of Carboxylic Acid Bioisosteres for Enhanced Pharmacological Profiles

The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties. researchgate.net Bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar properties, is a common strategy in drug design to improve a molecule's profile. researchgate.netdrughunter.comnih.gov

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various heterocyclic rings. drughunter.comnih.gov For example, 5-substituted 1H-tetrazoles are found in over 20 FDA-approved drugs and have an acidity comparable to carboxylic acids but with greater lipophilicity. drughunter.com Acyl sulfonamides have also emerged as effective carboxylic acid mimics. drughunter.com The selection of an appropriate bioisostere is context-dependent and aims to optimize properties such as potency, selectivity, and metabolic stability. drughunter.comnih.gov

Applications of 2 Cyclohexylpyrazole 3 Carboxylic Acid and Its Derivatives in Chemical Sciences

Building Blocks in Organic Synthesis for Complex Molecules

Pyrazole (B372694) carboxylic acids are fundamental building blocks in the field of organic synthesis, enabling the construction of more complex molecular architectures. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for further chemical transformations. The pyrazole ring itself is a stable aromatic system that can be further functionalized.

Derivatives of pyrazole-3-carboxylic acid are utilized in the synthesis of a range of heterocyclic compounds. For instance, they can serve as precursors to pyrazolopyridazines through cyclocondensation reactions. The reactivity of the carboxylic acid group allows for its participation in various coupling reactions, facilitating the assembly of intricate molecular frameworks that are often pursued in natural product synthesis and medicinal chemistry.

Intermediates for the Production of Fine Chemicals, Pharmaceuticals, and Agrochemicals

The pyrazole carboxylic acid scaffold is a key intermediate in the production of numerous fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The inherent biological activity of the pyrazole nucleus makes its derivatives attractive targets for the development of new drugs and crop protection agents.

Table 1: Examples of Bioactive Scaffolds Incorporating the Pyrazole Moiety

| Scaffold/Compound Class | Application Area | Significance of Pyrazole Core |

| Pyrazole Carboxamides | Agrochemicals | Fungicidal and insecticidal activity |

| Celecoxib (a diarylpyrazole) | Pharmaceuticals | Selective COX-2 inhibition for anti-inflammatory effects |

| Quinolone-3-carboxylic acids | Pharmaceuticals | Broad-spectrum antibacterial activity |

The synthesis of these commercially important compounds often involves a pyrazole carboxylic acid derivative as a key starting material or intermediate. The specific substituents on the pyrazole ring, such as the cyclohexyl group in 2-Cyclohexylpyrazole-3-carboxylic acid, can be strategically chosen to optimize the desired properties of the final product, such as potency, selectivity, and pharmacokinetic profile.

Role in Material Science and Nanotechnology (e.g., Stabilizing Agents)

While specific applications of this compound in material science are not widely documented, the coordination chemistry of pyrazole carboxylic acids suggests their potential in this field. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as ligands, binding to metal ions to form metal-organic frameworks (MOFs) or coordination polymers.

These materials have potential applications in gas storage, catalysis, and sensing. The cyclohexyl substituent could influence the packing and porosity of such materials. Furthermore, pyrazole derivatives can be used as stabilizing agents for nanoparticles, where the pyrazole moiety coordinates to the nanoparticle surface, preventing aggregation and controlling growth.

Scaffolds in Medicinal Chemistry for Drug Design (e.g., Quinolone-3-carboxylic acid motif)

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

The quinolone-3-carboxylic acid motif is a well-known pharmacophore in antibacterial agents. While not a direct derivative, the structural and electronic properties of pyrazole-3-carboxylic acids can be seen as analogous in certain drug design strategies, where the pyrazole ring acts as a bioisosteric replacement for other aromatic systems. The carboxylic acid group is often crucial for interaction with biological targets, such as enzymes or receptors. The cyclohexyl group can provide a bulky, lipophilic substituent that may enhance binding to hydrophobic pockets in target proteins.

Precursors for Bioactive Agents (e.g., Ramipril synthesis from related carboxylic acids)

Although there is no direct evidence of this compound being used in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, the synthesis of such complex pharmaceutical agents often relies on versatile carboxylic acid precursors. The synthesis of Ramipril, for example, involves the coupling of a bicyclic amino acid derivative with a substituted amino acid ester.

In principle, a functionalized pyrazole carboxylic acid could be envisioned as a precursor for novel bioactive agents with mechanisms of action similar to existing drugs. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the molecule's properties to achieve a desired biological effect. The development of new synthetic routes utilizing pyrazole-based precursors is an active area of research in the quest for new and improved therapeutic agents.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in the Synthesis of 2-Cyclohexylpyrazole-3-carboxylic Acid Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may use hazardous reagents and environmentally harmful solvents. benthamdirect.com The principles of green chemistry are increasingly being integrated to develop more sustainable synthetic pathways. nih.govresearchgate.net Future research will likely focus on eco-friendly methods for synthesizing this compound and its analogues.

Key green chemistry strategies applicable to pyrazole synthesis include:

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. orientjchem.org

Microwave and Ultrasonic Assistance: Employing alternative energy sources like microwaves and ultrasound can accelerate reaction rates, improve yields, and reduce energy consumption. benthamdirect.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and simplifies product purification. benthamdirect.comorientjchem.org

Recyclable Catalysts: Utilizing heterogeneous or bio-organic catalysts that can be easily recovered and reused enhances the sustainability of the process. nih.govresearchgate.net

These approaches are not only environmentally benign but are also often more efficient and atom-economical. nih.govresearchgate.net The application of these methods to the synthesis of this compound derivatives represents a significant area for future investigation.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents. | Employs green solvents (e.g., water, ethanol) or solvent-free conditions. benthamdirect.comorientjchem.org |

| Energy Source | Typically relies on conventional heating. | Utilizes microwave or ultrasonic irradiation for efficiency. benthamdirect.com |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Focuses on recyclable, non-toxic catalysts. nih.govresearchgate.net |

| Efficiency | Can be less atom-economical with more waste. | Aims for high atom economy and minimal waste. researchgate.net |

| Reaction Conditions | Often requires harsh reaction conditions. | Tends to use milder reaction conditions. researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization and Mechanistic Insights

A thorough understanding of the molecular structure and reaction mechanisms is fundamental to drug design. Future research on this compound will benefit from the application of advanced spectroscopic and computational techniques for detailed characterization. rsc.org

Spectroscopic Methods: Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy are crucial for confirming the structures of newly synthesized derivatives. researchgate.netmdpi.comnih.gov Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. rsc.orgresearchgate.net DFT can predict spectroscopic properties (NMR, IR spectra), determine optimized molecular geometries, and provide insights into the electronic structure of molecules. researchgate.netmdpi.com

Mechanistic Studies: Investigating reaction mechanisms provides a deeper understanding of how pyrazoles are formed and how they interact with biological targets. rsc.orgnih.govumn.edu Techniques such as kinetic studies, deuterium (B1214612) labeling experiments, and computational modeling can elucidate reaction pathways, helping to optimize synthetic conditions and design more effective molecules. mdpi.com

These advanced methods, when used in combination, provide a powerful toolkit for the comprehensive analysis of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov For this compound, these computational tools can be employed in several ways:

Virtual Screening: AI/ML models can screen vast virtual libraries of pyrazole derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov

Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often enhanced by machine learning algorithms, can predict the biological activity of novel derivatives based on their chemical structure. nih.gov

ADMET Prediction: AI tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase, helping to prioritize candidates with favorable drug-like profiles. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for synthesis and testing.

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with identifying promising lead compounds, focusing laboratory efforts on the most viable candidates. nih.gov

Expanding the Scope of Biological Target Identification and Validation for Pyrazole Carboxylic Acids

The pyrazole scaffold is known to interact with a wide array of biological targets, contributing to its diverse pharmacological activities. nih.govresearchgate.neteurekaselect.com A key future direction is to systematically explore and validate new biological targets for this compound and related compounds.

Pyrazole derivatives have shown activity against targets such as:

Cyclooxygenase-2 (COX-2) frontiersin.org

Cannabinoid receptors acs.org

Carbonic anhydrase isoenzymes nih.gov

Various protein kinases mdpi.com

4-Hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO) acs.orgacs.org

Future research should involve screening against broader panels of enzymes and receptors to uncover novel mechanisms of action. The U.S. National Cancer Institute's NCI-60 human tumor cell line screen is an example of a platform that can be used to identify potential anticancer activity and provide clues about the mechanism of action. nih.gov Once a potential target is identified, techniques like molecular docking and biochemical assays are essential for validating the interaction and understanding the binding mode.

Rational Design of Next-Generation Pyrazole-3-carboxylic Acid Derivatives with Tuned Properties

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is central to developing improved therapeutic agents. frontiersin.org For this compound, this involves systematically modifying the core structure to enhance desired properties while minimizing undesirable ones.

Key strategies in the rational design of pyrazole derivatives include:

Pharmacophore Hybridization: Combining the pyrazole core with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to design ligands that fit precisely into the binding site, maximizing potency and selectivity. bohrium.com

SAR Studies: Synthesizing a series of analogues with systematic variations in substituents on the pyrazole and cyclohexyl rings helps to establish clear SAR. acs.orgnih.govnih.govmdpi.com For example, studies have shown that the nature and position of substituents on the phenyl rings of pyrazole derivatives are crucial for their activity. nih.gov

The goal of these efforts is to create next-generation this compound derivatives with finely tuned properties, such as improved potency, greater selectivity for the target, and better pharmacokinetic profiles. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexylpyrazole-3-carboxylic acid, and how can researchers optimize yields?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a cyclohexyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, analogous pyrazole-carboxylic acid derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are synthesized using palladium-catalyzed reactions under inert atmospheres . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of boronic acid/cyclohexyl halide. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra for pyrazole ring protons (δ 6.5–7.5 ppm) and cyclohexyl CH groups (δ 1.0–2.5 ppm).

- X-ray crystallography : Use single-crystal diffraction with SHELXL for refinement. For example, bipyrazole derivatives (e.g., 3,3'-bipyrazole-4,4'-dicarboxylic acid) are resolved to 0.8 Å resolution using SHELX programs .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 235.1 for CHNO).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) of structurally similar compounds (e.g., cyclohexanecarboxylic acid):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).

- Disposal : Neutralize with sodium bicarbonate and incinerate as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with experimental IC values from enzyme inhibition assays.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to predict electrophilic/nucleophilic sites. Compare with Hammett σ values for pyrazole derivatives .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

- Methodological Answer :

- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) in docking simulations.

- Validate assays : Repeat in vitro assays (e.g., fluorescence polarization) under controlled pH and ionic strength.

- Check stereochemistry : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out inactive isomers .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

- Methodological Answer :

- Disorder in cyclohexyl groups : Use SHELXL’s PART instruction to refine disordered atoms. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.

- Twinning : Test for twinning using PLATON’s TWINCHECK. If detected, refine with TWIN/BASF commands in SHELXL .

- Data quality : Collect high-resolution data (<1.0 Å) at synchrotron facilities (e.g., APS or ESRF) to resolve ambiguities.

Q. How can this compound serve as a synthon for heterocyclic derivatives in drug discovery?

- Methodological Answer :

- Amide coupling : React with amines (e.g., benzylamine) using HATU/DIPEA in DMF to form pyrazole-amide libraries.

- Click chemistry : Functionalize via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties.

- Metal coordination : Explore coordination complexes with transition metals (e.g., Ru or Pt) for catalytic or anticancer applications .

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases.

- Particle size reduction : Micronize via ball milling to increase surface area (particle size <10 µm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.